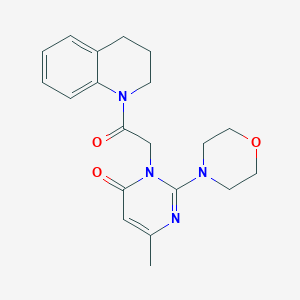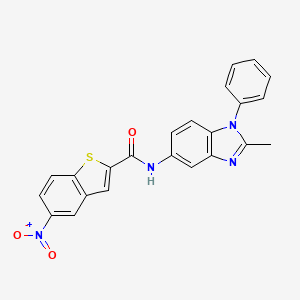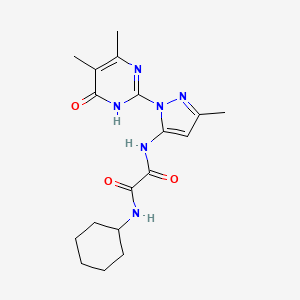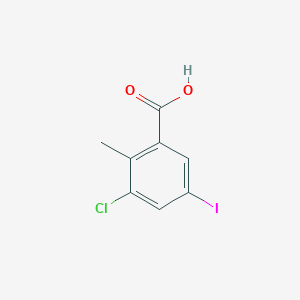
3-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-6-methyl-2-morpholinopyrimidin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-6-methyl-2-morpholinopyrimidin-4(3H)-one is a synthetic organic compound
准备方法
Synthetic Routes and Reaction Conditions
Initial Step: : The synthesis begins with the preparation of the 3,4-dihydroquinoline derivative, usually through cyclization of an appropriate aniline derivative.
Coupling Reaction: : The 3,4-dihydroquinolin-1(2H)-yl group is introduced via a coupling reaction with a halogenated ethyl ketone derivative.
Morpholine Derivatization: : Incorporation of the morpholine ring typically involves reaction with a chlorinated pyrimidine derivative.
Final Cyclization and Functionalization: : The final product is obtained through further cyclization and methylation steps.
Industrial Production Methods
In an industrial setting, large-scale production may involve:
Catalysis: : Use of metal catalysts to improve yields.
Optimized Reaction Conditions: : Specific temperature, pressure, and pH adjustments to maximize efficiency.
Purification: : Techniques such as crystallization, distillation, and chromatography to ensure the purity of the final compound.
化学反应分析
Types of Reactions It Undergoes
Oxidation: : This compound can undergo oxidation, typically forming quinoline N-oxides.
Reduction: : Hydrogenation reactions can reduce the carbonyl group to a secondary alcohol.
Substitution: : Various substituents can be introduced at different positions in the molecule through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Sodium borohydride, hydrogen gas with palladium on carbon.
Substitution Reactions: : Alkyl halides, aryl halides, with bases or acids as catalysts.
Major Products
Depending on the reaction type, the major products can range from quinoline derivatives, reduced alcohol forms, and substituted pyrimidinones, adding to its versatility in synthesis.
科学研究应用
3-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-6-methyl-2-morpholinopyrimidin-4(3H)-one finds applications in:
Chemistry: : As a precursor or intermediate in organic synthesis.
Biology: : Investigated for its potential role as an enzyme inhibitor.
Medicine: : Studied for its potential therapeutic effects, including anticancer and antiviral properties.
Industry: : Used in the synthesis of advanced materials and pharmaceuticals.
作用机制
Molecular Targets: : It interacts with enzymes and receptors, influencing biochemical pathways.
Pathways Involved: : May inhibit specific enzymatic activities, alter signaling pathways, and impact cell proliferation and apoptosis.
相似化合物的比较
Similar Compounds
3-(2-(3,4-dihydroisoquinolin-1(2H)-yl)-2-oxoethyl)-6-methyl-2-morpholinopyrimidin-4(3H)-one
3-(2-(3,4-dihydroquinazolin-1(2H)-yl)-2-oxoethyl)-6-methyl-2-morpholinopyrimidin-4(3H)-one
Uniqueness
Compared to similar compounds, 3-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-6-methyl-2-morpholinopyrimidin-4(3H)-one offers unique structural features that may enhance its binding affinity to specific molecular targets and improve its pharmacokinetic properties, making it a valuable molecule for further research and development.
This compound’s unique structure and properties make it a significant topic of study in the fields of chemistry and pharmacology.
属性
IUPAC Name |
3-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-6-methyl-2-morpholin-4-ylpyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3/c1-15-13-18(25)24(20(21-15)22-9-11-27-12-10-22)14-19(26)23-8-4-6-16-5-2-3-7-17(16)23/h2-3,5,7,13H,4,6,8-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFFSDZNWVSTNLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C(=N1)N2CCOCC2)CC(=O)N3CCCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(butylsulfanyl)-5-(pyridin-4-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2973730.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]propanamide](/img/structure/B2973733.png)
![4-({1-[(2,5-Difluorophenyl)methanesulfonyl]azetidin-3-yl}oxy)-2-(trifluoromethyl)pyridine](/img/structure/B2973734.png)
![N-[(3-ethoxyphenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide](/img/structure/B2973735.png)
![Ethyl 2-oxa-6-thiaspiro[3.4]octane-8-carboxylate](/img/structure/B2973736.png)
![2-(2,3,4-trimethoxyphenyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B2973737.png)
![(2R)-2-(3-Bicyclo[4.1.0]heptanyl)propan-1-amine](/img/structure/B2973739.png)
![2-oxo-N-(4-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)-2H-chromene-3-carboxamide](/img/structure/B2973740.png)
![N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-1-(2,5-difluorophenyl)methanesulfonamide](/img/structure/B2973741.png)
![N-(2H-1,3-benzodioxol-5-yl)-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carboxamide](/img/structure/B2973744.png)
![Ethyl 5-[[(E)-3-methylsulfonylprop-2-enyl]carbamoyl]-1,2-oxazole-3-carboxylate](/img/structure/B2973745.png)


